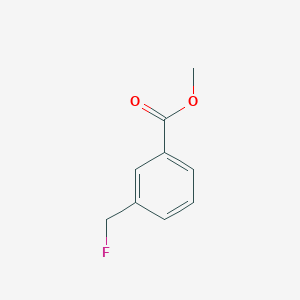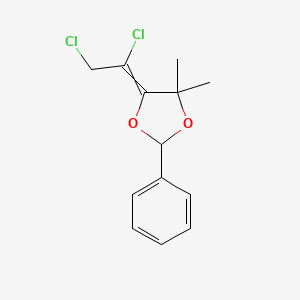
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with appropriate precursors under controlled conditions. One common method involves the use of a base to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Acidic or basic catalysts to promote the ring formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision in the addition of reagents and control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as ethanol, methanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: A simpler compound with similar dichloroethylidene functionality.
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the dichloroethylidene group but shares the dioxolane ring structure.
1,2-Dichloroethylene: An isomeric form with different spatial arrangement of chlorine atoms.
Uniqueness
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is unique due to its combination of the dioxolane ring with dichloroethylidene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
89995-61-9 |
|---|---|
Fórmula molecular |
C13H14Cl2O2 |
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
5-(1,2-dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14Cl2O2/c1-13(2)11(10(15)8-14)16-12(17-13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
Clave InChI |
OYFNHSKGHHJTJC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(CCl)Cl)OC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



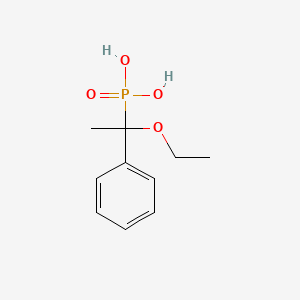

![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
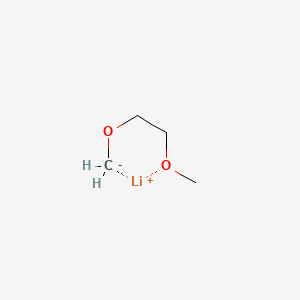
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
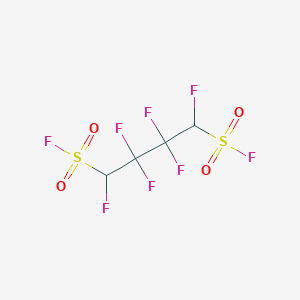
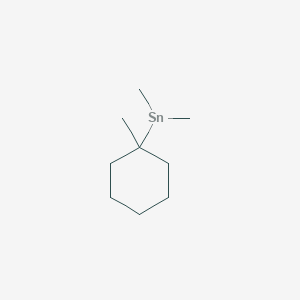

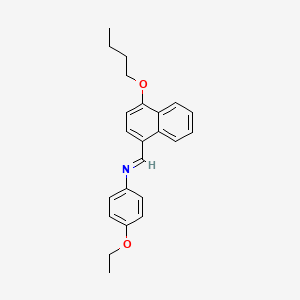
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
